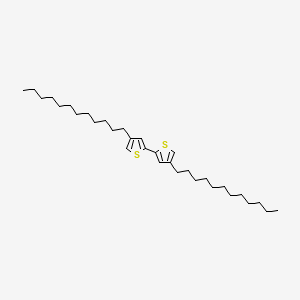

4,4'-Didodecyl-2,2'-bithiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-dodecyl-2-(4-dodecylthiophen-2-yl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H54S2/c1-3-5-7-9-11-13-15-17-19-21-23-29-25-31(33-27-29)32-26-30(28-34-32)24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWZELSEBSRUMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CSC(=C1)C2=CC(=CS2)CCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H54S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of Alkylated Bithiophenes

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 4,4'-Didodecyl-2,2'-bithiophene

This guide provides a comprehensive technical overview of this compound, a key building block in the field of organic electronics. Tailored for researchers, chemists, and materials scientists, this document delves into the molecule's synthesis, detailed structural and physicochemical characterization, and its pivotal role in the development of high-performance organic semiconductor devices. We explore the causal relationships between its molecular architecture and its functional properties, offering field-proven insights into its application.

Oligo- and polythiophenes are a cornerstone of organic semiconductor research, prized for their tunable optoelectronic properties, including luminescence, high charge carrier mobility, and adjustable HOMO-LUMO energy gaps.[1] The 2,2'-bithiophene core is a fundamental unit in this class, offering a rigid, planar, and electron-rich π-conjugated system that facilitates intermolecular charge transport.[2][3]

The strategic incorporation of long alkyl side chains, such as the dodecyl groups in this compound, addresses two critical challenges in the field. Firstly, these chains dramatically enhance the molecule's solubility in common organic solvents, a crucial prerequisite for cost-effective, solution-based fabrication techniques like spin-coating and printing.[2] Secondly, the alkyl chains play a vital role in directing the self-assembly and solid-state packing of the molecules. This controlled morphology, particularly the promotion of π-π stacking, creates continuous pathways essential for efficient charge carrier movement, directly impacting the performance of devices like Organic Field-Effect Transistors (OFETs).[2] This guide will elucidate the synthesis and properties that make this compound (and its derivatives) a preferred choice for developing next-generation flexible and printed electronics.[3][4][5]

Molecular Structure and Synthesis

The foundational structure consists of two thiophene rings linked at their 2-positions, with dodecyl (C₁₂H₂₅) chains attached at the 4-positions of each ring.

Caption: Molecular structure of this compound.

Synthetic Strategy: A Generalized Approach

The synthesis of 4,4'-dialkyl-2,2'-bithiophenes typically relies on the homocoupling of an appropriate 3-alkyl-5-halothiophene precursor. Metal-catalyzed cross-coupling reactions are the methods of choice due to their high efficiency and selectivity.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Stille Homocoupling Route

This protocol describes a representative synthesis of a key precursor, 5,5′-Dibromo-4,4′-didodecyl-2,2′-bithiophene, which can then be debrominated to yield the target compound.

-

Starting Material: 3-Dodecylthiophene.

-

Step 1: Bromination: 3-Dodecylthiophene is first brominated at the 2-position using N-Bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF). This step is regioselective due to the activating effect of the alkyl group.

-

Step 2: Directed Lithiation: The resulting 2-bromo-3-dodecylthiophene is cooled to -78 °C in an inert solvent like tetrahydrofuran (THF). A strong base, typically n-butyllithium (n-BuLi), is added dropwise to selectively deprotonate the 5-position, the most acidic proton on the ring.

-

Step 3: Stannylation: Trimethyltin chloride (Me₃SnCl) is added to the lithiated intermediate. The organolithium species acts as a nucleophile, displacing the chloride on the tin reagent to form 2-bromo-3-dodecyl-5-(trimethylstannyl)thiophene.

-

Step 4: Stille Homocoupling: The stannylated intermediate is subjected to a palladium-catalyzed Stille homocoupling reaction. A catalyst such as Tetrakis(triphenylphosphine)palladium(0) is used in a high-boiling solvent like toluene under reflux. This reaction couples two molecules of the stannylated thiophene at the 5-position, yielding 5,5′-Dibromo-4,4′-didodecyl-2,2′-bithiophene.

-

Step 5: Purification: The crude product is purified via column chromatography on silica gel.

-

Step 6: Debromination (Final Step): The purified dibromo-bithiophene is then treated with a reducing agent, such as zinc powder in acetic acid, to remove the bromine atoms and yield the final product, this compound.

Causality Note: The choice of a Stille coupling is deliberate. It is highly tolerant of various functional groups and proceeds under relatively mild conditions, ensuring high yields. The multi-step process involving directed lithiation and stannylation provides precise regiochemical control, ensuring the desired 4,4'- and 2,2'- linkages.

Physicochemical Characterization

The utility of this compound in electronic devices is a direct consequence of its distinct structural, optical, thermal, and electrochemical properties.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is essential for confirming the molecular structure and purity. The expected chemical shifts provide a unique fingerprint of the molecule.

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) | Rationale |

| Thiophene Protons (H-5, H-5') | ~7.0-7.2 | ~123-128 | Located in the aromatic region; deshielded by the electronegative sulfur atom and π-system.[6][7][8] |

| Thiophene Protons (H-3, H-3') | ~6.9-7.1 | ~124-129 | Also in the aromatic region, with slight variations based on coupling to adjacent protons.[6][7][8] |

| Dodecyl CH₂ (alpha to ring) | ~2.8 | ~30 | Deshielded relative to other alkyl protons due to proximity to the aromatic ring. |

| Dodecyl (CH₂)₁₀ | ~1.2-1.6 | ~22-32 | Bulk aliphatic protons, resulting in a broad, overlapping signal. |

| Dodecyl CH₃ (terminal) | ~0.9 | ~14 | The terminal methyl group, typically appearing as a triplet, is the most shielded. |

| Thiophene Quaternary Carbons | N/A | ~135-145 | Carbons involved in C-C and C-S bonds within the ring; do not have attached protons.[8] |

Note: Shifts are estimates and can vary based on solvent and instrument frequency. Data is inferred from typical thiophene spectra.[6][7][8][9][10][11]

Optical Properties

UV-Visible Absorption and Photoluminescence (PL): These properties are governed by the π-conjugated bithiophene core.

| Property | Typical Wavelength (nm) | Measurement Condition | Mechanism Insight |

| Absorption Maximum (λmax) | 300 - 350 | Dilute solution (e.g., THF, CH₂Cl₂) | Corresponds to the π-π* electronic transition of the conjugated bithiophene system. The exact position is sensitive to solvent polarity and molecular aggregation.[1][12][13] |

| Emission Maximum (λem) | 380 - 450 | Dilute solution (e.g., THF, CH₂Cl₂) | Represents the fluorescence emission upon relaxation from the excited state. A significant Stokes shift (difference between λmax and λem) is common.[1][12][13] |

| Solid-State Absorption | Red-shifted vs. Solution | Thin Film | A red-shift (bathochromic shift) in the solid state is a strong indicator of intermolecular π-π interactions and aggregation, which is desirable for charge transport.[12] |

Protocol: UV-Vis Spectroscopy

-

Prepare a dilute solution of the compound (~10⁻⁵ M) in a UV-transparent solvent like THF or chloroform.

-

Use a dual-beam spectrophotometer to record the absorbance from 200 to 800 nm.

-

For solid-state analysis, deposit a thin film of the material onto a quartz substrate via spin-coating or drop-casting and measure its absorbance.

Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques assess the material's stability at high temperatures and identify phase transitions, which is critical for device fabrication and operational lifetime.

| Technique | Parameter Measured | Typical Value/Observation | Significance |

| TGA | Decomposition Temp (Td) | > 250 °C | A high Td indicates the material can withstand thermal processes like annealing without degradation. A polymer made from a similar monomer showed a decomposition temperature of 280°C.[5] |

| DSC | Melting Point (Tm) | 56-60 °C (for dibromo derivative) | A sharp melting point indicates high purity. The value itself influences the processing window for techniques like thermal evaporation or melt-processing. |

| DSC | Crystallization (Tc) / Glass Transition (Tg) | Varies | These transitions reveal information about the material's morphology and molecular ordering upon heating and cooling, which directly impacts thin-film microstructure.[14] |

Causality Note: Good thermal stability is a prerequisite for organic semiconductors. Many device fabrication steps, such as post-deposition annealing, are performed at elevated temperatures to improve film crystallinity and enhance device performance. Materials that decompose at low temperatures are unsuitable for such processing.

Electrochemical Properties

Cyclic Voltammetry (CV): CV is used to determine the frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These levels dictate the efficiency of charge injection from electrodes and the material's stability in air.

| Parameter | Derived From | Typical Value (eV) | Importance in Devices |

| HOMO Level | Onset of Oxidation Potential (Eox) | -5.0 to -5.4 | Determines the energy barrier for hole injection from the source electrode (e.g., Gold, ITO). A good match with the electrode's work function is crucial for low-resistance contacts.[15] |

| LUMO Level | Onset of Reduction Potential (Ered) or HOMO + Eg | -2.0 to -2.5 | Determines the energy barrier for electron injection. Also related to the material's n-type character and stability against ambient oxygen and water. |

| Electrochemical Band Gap (Eg) | Eox - Ered | ~3.0 | Represents the energy difference between HOMO and LUMO, correlating with the optical absorption onset. |

Protocol: Cyclic Voltammetry

-

Dissolve the compound in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).[5]

-

Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[5][15]

-

Scan the potential to measure the oxidation and reduction events.

-

Calibrate the potentials against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The HOMO level can be estimated using the formula: HOMO = -[Eox_onset vs Fc/Fc⁺ + 4.8] eV.[5]

Application in Organic Field-Effect Transistors (OFETs)

This compound is a precursor for polymers used as the active semiconductor layer in OFETs.[4][5] An OFET is a transistor that uses an organic material to conduct charge, forming the basis for flexible displays, sensors, and RFID tags.[16][]

Caption: Architecture of a bottom-gate, top-contact OFET device.

Role of Molecular Structure in Device Performance

The performance of an OFET is critically dependent on the properties of the organic semiconductor, which are directly traceable to the molecular structure of the bithiophene monomer.

-

High Solubility: The dodecyl chains ensure good solubility, enabling the formation of uniform, high-quality thin films from solution. This is essential for achieving consistent and reliable transistor performance across large areas.[2]

-

Molecular Packing: The flexible alkyl chains mediate the self-assembly of the rigid bithiophene cores in the solid state. Favorable π-π stacking creates ordered domains that act as "molecular highways" for charge carriers, leading to higher mobility.[2]

-

Charge Carrier Mobility (µ): Polymers derived from this monomer typically exhibit p-type (hole-transporting) behavior. Hole mobilities for related polymers can reach values competitive with amorphous silicon (up to 4.1 × 10⁻² cm² V⁻¹ s⁻¹), making them suitable for practical applications.[4][5][18]

-

Device Stability: The inherent chemical stability of the thiophene ring, combined with a sufficiently deep HOMO level, contributes to better operational and environmental stability of the final device.[19]

OFET Fabrication and Characterization Workflow

Protocol: Solution-Processed OFET Fabrication

-

Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the gate electrode and gate dielectric, respectively. The substrate is rigorously cleaned.

-

Dielectric Surface Treatment (Optional): To improve the interface quality, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octyltrichlorosilane (ODTS). This modification promotes better ordering of the organic semiconductor molecules deposited on top.

-

Semiconductor Deposition: A solution of the polymer (synthesized from the bithiophene monomer) in a solvent like chloroform or toluene is deposited onto the substrate via spin-coating.

-

Annealing: The film is thermally annealed at a specific temperature (e.g., 100-150 °C) to remove residual solvent and improve molecular ordering and crystallinity, which is crucial for maximizing charge mobility.

-

Electrode Deposition: Gold source and drain electrodes are deposited on top of the semiconductor layer through a shadow mask using thermal evaporation. This defines the transistor's channel length and width.

-

Characterization: The device's electrical characteristics (transfer and output curves) are measured in an inert atmosphere using a semiconductor parameter analyzer. Key metrics like charge carrier mobility (µ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth) are extracted from these curves.

Conclusion

This compound is more than just a chemical compound; it is a strategically designed molecular tool. Its structure represents a successful synergy between a high-performance π-conjugated core and functionality-driving alkyl side chains. The dodecyl groups provide the necessary processability for solution-based manufacturing while simultaneously guiding the solid-state morphology toward high charge mobility. The detailed characterization of its optical, thermal, and electrochemical properties confirms its suitability as a building block for advanced organic semiconductors. As the demand for flexible, low-cost electronics grows, the principles embodied by this molecule will continue to guide the rational design of new materials for the next generation of organic electronic devices.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Facile synthesis of a semiconducting bithiophene-azine polymer and its application for organic thin film transistors and organic photovoltaics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tainstruments.com [tainstruments.com]

- 15. Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Organic field-effect transistor - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. tcichemicals.com [tcichemicals.com]

Spectroscopic Profile of 4,4'-Didodecyl-2,2'-bithiophene: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for 4,4'-Didodecyl-2,2'-bithiophene (CAS No. 345633-76-3)[1], a key building block in the field of organic electronics. The insights herein are curated for researchers, scientists, and professionals in drug development and materials science, offering a predictive yet robust framework for the characterization of this molecule through Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fourier-Transform Infrared (FT-IR) spectroscopy. The interpretations are grounded in fundamental principles and comparative data from analogous thiophene-based structures.

Molecular Structure and Spectroscopic Overview

This compound is a symmetrical molecule featuring a bithiophene core functionalized with two dodecyl chains at the 4 and 4' positions. This molecular architecture imparts solubility in organic solvents and influences the solid-state packing, both of which are critical for applications in organic thin-film transistors and photovoltaic devices. The spectroscopic characterization of this molecule is fundamental to confirming its identity, purity, and electronic properties.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The key resonances will arise from the aromatic protons on the thiophene rings and the aliphatic protons of the dodecyl chains.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | d | 2H | H-5, H-5' |

| ~6.9-7.1 | d | 2H | H-3, H-3' |

| ~2.6-2.8 | t | 4H | α-CH₂ of dodecyl |

| ~1.6-1.8 | m | 4H | β-CH₂ of dodecyl |

| ~1.2-1.4 | m | 36H | -(CH₂)₉- of dodecyl |

| ~0.8-0.9 | t | 6H | -CH₃ of dodecyl |

Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and instrument parameters.

The aromatic region will display two doublets corresponding to the protons at the 3,3' and 5,5' positions of the bithiophene core. The protons at the 5 and 5' positions are expected to appear slightly downfield due to their proximity to the inter-ring bond. The aliphatic region will be dominated by the signals from the dodecyl chains, with the α-methylene protons adjacent to the thiophene ring appearing as a triplet around 2.6-2.8 ppm. The bulk of the methylene protons will form a broad multiplet in the 1.2-1.4 ppm range, and the terminal methyl groups will present as a triplet near 0.8-0.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will corroborate the structure by revealing the number of unique carbon environments. Due to symmetry, only half of the carbons in the molecule will give distinct signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~140-145 | C-4, C-4' |

| ~135-140 | C-2, C-2' |

| ~125-130 | C-5, C-5' |

| ~120-125 | C-3, C-3' |

| ~30-32 | α-CH₂ of dodecyl |

| ~29-30 | -(CH₂)₉- of dodecyl |

| ~22-23 | Penultimate CH₂ of dodecyl |

| ~14 | -CH₃ of dodecyl |

Predicted chemical shifts are based on general values for substituted thiophenes and long-chain alkanes and may vary.[2]

The four distinct aromatic carbons of the bithiophene core are expected to resonate in the 120-145 ppm region. The carbons directly attached to the sulfur atoms (C-2, C-2') and those bearing the dodecyl substituents (C-4, C-4') will be the most downfield. The aliphatic carbons of the dodecyl chain will appear in the upfield region, with the terminal methyl carbon being the most shielded at approximately 14 ppm.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. For conjugated systems like this compound, the most significant absorption is the π-π* transition of the bithiophene chromophore.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Chloroform | ~300-320 | >10,000 | π-π* |

The λmax is an estimation based on the UV-Vis spectra of similar bithiophene derivatives.[3]

The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the solvent polarity. In a non-polar solvent like chloroform, a strong absorption band is expected in the range of 300-320 nm. The high molar absorptivity is characteristic of a highly probable π-π* transition. For polymeric analogues like poly(this compound), the λmax would be significantly red-shifted due to the extended conjugation along the polymer backbone.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Table 4: Predicted FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak | Aromatic C-H stretch |

| 2950-2850 | Strong | Aliphatic C-H stretch |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1460 | Medium | CH₂ scissoring |

| ~840 | Strong | C-H out-of-plane bend |

| ~700 | Medium | C-S stretch |

Vibrational frequencies are based on characteristic values for substituted thiophenes and alkanes.[4][5]

The FT-IR spectrum will be dominated by strong C-H stretching vibrations from the numerous methylene groups of the dodecyl chains in the 2850-2950 cm⁻¹ region. Weaker aromatic C-H stretches are expected just above 3000 cm⁻¹. The aromatic C=C stretching vibrations of the thiophene rings will appear around 1600 cm⁻¹. A strong band around 840 cm⁻¹ is characteristic of the C-H out-of-plane bending of the 2,3,5-trisubstituted thiophene rings. The C-S stretching vibration is expected in the region of 700 cm⁻¹.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and desired resolution.

NMR Spectroscopy Protocol

Caption: Workflow for NMR spectroscopic analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer (e.g., 400 MHz). Lock the field frequency to the deuterium signal of the solvent. Tune and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to enhance signal-to-noise and simplify the spectrum.

-

Data Processing: Process the raw data by applying a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

UV-Vis Spectroscopy Protocol

Caption: Workflow for UV-Vis spectroscopic analysis.

-

Sample Preparation: Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., chloroform). Prepare a dilute solution from the stock solution to ensure the absorbance is within the linear range of the instrument (typically < 1.0).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.

-

Data Acquisition: Fill a quartz cuvette with the pure solvent to record a baseline spectrum. Replace the solvent with the sample solution and record the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).

FT-IR Spectroscopy Protocol

Caption: Workflow for FT-IR spectroscopic analysis.

-

Sample Preparation: For solid samples, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a thin film can be cast from a solution of the sample onto a suitable IR-transparent window (e.g., NaCl or KBr).

-

Instrument Setup: Place the sample holder in the FT-IR spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample holder (or the pure KBr pellet/window). Then, acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, UV-Vis, and FT-IR spectroscopic data for this compound. While the provided data is predictive, it is based on sound scientific principles and data from closely related compounds, offering a reliable framework for the characterization of this important organic material. The detailed protocols and interpretations serve as a valuable resource for researchers in the synthesis, characterization, and application of novel organic electronic materials.

References

An In-Depth Technical Guide to the Electrochemical Characterization of 4,4'-Didodecyl-2,2'-bithiophene

Abstract

This technical guide provides a comprehensive overview of the electrochemical characterization of 4,4'-Didodecyl-2,2'-bithiophene, a key building block in the field of organic electronics. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a deep dive into the causality behind experimental choices, ensuring a robust and reproducible approach to characterizing this versatile molecule. We will explore both solution-phase and thin-film electrochemical techniques, with a focus on Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) as powerful tools to elucidate the electronic properties, redox behavior, and interfacial dynamics of this material. This guide is designed to be a self-validating system, grounding its methodologies in authoritative sources and providing detailed, step-by-step protocols for immediate application in the laboratory.

Introduction: The Significance of this compound in Organic Electronics

This compound is a member of the oligothiophene family, a class of organic molecules that have garnered significant attention for their applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The bithiophene core provides a conjugated π-system that facilitates charge transport, while the two dodecyl chains at the 4 and 4' positions impart excellent solubility in common organic solvents and influence the self-assembly and morphology of thin films.

Understanding the electrochemical properties of this molecule is paramount for predicting its performance in electronic devices. Key parameters such as the oxidation potential, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the charge transfer kinetics at electrode interfaces directly impact device efficiency, stability, and overall functionality. This guide will equip the reader with the foundational knowledge and practical protocols to thoroughly characterize these critical electrochemical attributes.

Foundational Electrochemical Techniques: A Causal Approach

The choice of electrochemical technique is dictated by the specific information sought. For a comprehensive understanding of this compound, a combination of Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) is highly recommended.

Cyclic Voltammetry (CV): Probing Redox Behavior and Energy Levels

Cyclic voltammetry is a potentiodynamic electrochemical measurement where the potential of a working electrode is swept linearly versus time between two vertex potentials, and the resulting current is measured. This technique provides invaluable information about the redox processes of a molecule.

Why CV is Essential:

-

Determination of Oxidation and Reduction Potentials: The potentials at which the molecule is oxidized and reduced can be directly determined from the cyclic voltammogram.

-

Estimation of HOMO and LUMO Energy Levels: The onset of the first oxidation potential is directly related to the HOMO energy level, a critical parameter for understanding charge injection and transport in organic semiconductors.[1] The LUMO level can be subsequently estimated from the HOMO level and the optical bandgap.

-

Assessment of Redox Reversibility: The shape of the CV curve and the separation between the anodic and cathodic peak potentials provide insights into the stability and reversibility of the redox processes.

Electrochemical Impedance Spectroscopy (EIS): Unraveling Interfacial Phenomena

EIS is a powerful technique that probes the frequency response of an electrochemical system. By applying a small amplitude AC potential perturbation over a wide range of frequencies, EIS can deconvolve various processes occurring at the electrode-material interface, such as charge transfer, diffusion, and capacitance.

Why EIS is Insightful:

-

Charge Transfer Resistance (Rct): Provides a measure of the kinetics of electron transfer at the electrode/organic semiconductor interface. A lower Rct generally indicates more efficient charge injection or extraction.

-

Double-Layer Capacitance (Cdl): Relates to the charge accumulation at the interface and can provide information about the surface area and the nature of the interface.

-

Equivalent Circuit Modeling: The impedance data can be fitted to an equivalent circuit model, providing a quantitative description of the different electrochemical processes occurring within the system.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and reproducible. The choice of specific parameters should be guided by the principles discussed in the preceding section and may require optimization for specific experimental setups.

Solution-Phase Cyclic Voltammetry

This protocol is ideal for determining the intrinsic redox properties of this compound in a dilute solution.

Experimental Workflow for Solution-Phase CV

Caption: Workflow for Solution-Phase Cyclic Voltammetry.

Step-by-Step Methodology:

-

Solution Preparation:

-

Prepare a 1 mM solution of this compound in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN).[2] The long dodecyl chains ensure good solubility.

-

Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium tetrafluoroborate (Bu₄NBF₄), in the same solvent.[3] The supporting electrolyte is crucial to minimize solution resistance and ensure that the measured current is due to the redox reaction of the analyte.[4]

-

-

Electrode Preparation:

-

Use a three-electrode setup: a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.[3]

-

Before each experiment, polish the working electrode with alumina slurry on a polishing pad, followed by sonication in deionized water and the solvent to be used. This ensures a clean and reproducible electrode surface.

-

-

Electrochemical Cell Assembly and Degassing:

-

Assemble the three electrodes in an electrochemical cell containing the analyte solution.

-

Degas the solution for at least 15-20 minutes by bubbling with a high-purity inert gas (argon or nitrogen) to remove dissolved oxygen, which can interfere with the electrochemical measurements.[1] Maintain an inert atmosphere above the solution throughout the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) towards a more positive potential to observe the oxidation of the bithiophene. A typical scan range would be from 0 V to approximately 1.5 V vs. Ag/AgCl.

-

Set the scan rate to 100 mV/s. The scan rate can be varied to investigate the kinetics of the electron transfer process.[2]

-

Record the resulting cyclic voltammogram.

-

-

Data Analysis:

-

Determine the onset oxidation potential (E_onset_ox) from the voltammogram. This is the potential at which the oxidation current begins to increase.

-

Calculate the HOMO energy level using the following empirical formula, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard for accurate potential calibration:[5] E_HOMO (eV) = -[E_onset_ox (vs. Fc/Fc⁺) + 4.8]

-

The LUMO can be estimated using the optical bandgap (E_g_opt) obtained from UV-Vis spectroscopy: E_LUMO (eV) = E_HOMO + E_g_opt

-

Thin-Film Cyclic Voltammetry

This protocol is essential for characterizing the electrochemical properties of this compound in the solid state, which is more representative of its behavior in an electronic device.

Experimental Workflow for Thin-Film CV

Caption: Workflow for Thin-Film Cyclic Voltammetry.

Step-by-Step Methodology:

-

Thin-Film Preparation:

-

Clean a conductive substrate, such as indium tin oxide (ITO)-coated glass, by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.

-

Prepare a solution of this compound in a suitable solvent (e.g., chloroform or chlorobenzene) at a concentration of 5-10 mg/mL.

-

Deposit a thin film of the material onto the cleaned substrate using a technique such as spin-coating or drop-casting.[6]

-

Optionally, anneal the film at a temperature below its melting point to improve molecular ordering.

-

-

Electrochemical Cell Assembly:

-

Use the prepared thin film as the working electrode.

-

Assemble a three-electrode cell with a platinum wire as the counter electrode and an Ag/AgCl electrode as the reference electrode.

-

Fill the cell with a supporting electrolyte solution (e.g., 0.1 M TBAPF₆ in acetonitrile).

-

-

Cyclic Voltammetry Measurement and Analysis:

-

Perform the cyclic voltammetry measurement and data analysis as described in the solution-phase protocol (Section 3.1). The observed oxidation potential in the thin-film state may differ from the solution-phase value due to solid-state packing effects.

-

Electrochemical Impedance Spectroscopy (EIS)

This protocol is used to investigate the interfacial charge transfer properties of a thin film of this compound.

Experimental Workflow for EIS

Caption: Workflow for Electrochemical Impedance Spectroscopy.

Step-by-Step Methodology:

-

Sample and Cell Preparation:

-

Prepare a thin film of this compound on a conductive substrate as described in Section 3.2.

-

Assemble the three-electrode electrochemical cell.

-

-

EIS Measurement:

-

Set the DC potential to a value of interest, for example, the onset oxidation potential determined from the CV measurement.

-

Apply a small AC voltage perturbation (typically 5-10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).

-

Record the complex impedance data.

-

-

Data Analysis:

-

Plot the impedance data as a Nyquist plot (imaginary vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

-

The Nyquist plot for a simple charge transfer process will often exhibit a semicircle, from which the charge transfer resistance (Rct) can be extracted.

-

Fit the experimental data to a suitable equivalent circuit model (e.g., a Randles circuit) to obtain quantitative values for the circuit elements, including Rct and the double-layer capacitance (Cdl).

-

Expected Results and Interpretation

The electrochemical characterization of this compound is expected to reveal key electronic properties.

Cyclic Voltammetry:

The cyclic voltammogram of this compound is expected to show a quasi-reversible oxidation wave corresponding to the removal of an electron from the π-conjugated bithiophene core to form a radical cation. The presence of the electron-donating dodecyl chains is expected to lower the oxidation potential compared to unsubstituted 2,2'-bithiophene.

Energy Level Diagram

Caption: Relationship between electrochemical measurements and molecular orbital energy levels.

Quantitative Data Summary

The following table summarizes the expected electrochemical data for this compound and related compounds for comparison.

| Compound | Onset Oxidation Potential (V vs. Fc/Fc⁺) | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Bandgap (eV) |

| 2,2'-Bithiophene | ~1.1 | -5.9 | -2.4 | 3.5 |

| This compound (Estimated) | ~0.8 - 0.9 | -5.6 to -5.7 | -2.2 to -2.3 | ~3.4 |

| Poly(3-hexylthiophene) (P3HT) | ~0.2 | -5.0 | -3.0 | 2.0 |

Note: The values for this compound are estimated based on the expected electron-donating effect of the alkyl chains. The LUMO levels are estimated from the HOMO levels and typical optical bandgaps for similar oligothiophenes.

Electrochemical Impedance Spectroscopy:

The EIS data will provide insights into the charge transfer kinetics. A smaller semicircle in the Nyquist plot for a film of this compound would indicate a lower charge transfer resistance and more facile charge injection/extraction at the electrode interface.

Conclusion

This in-depth technical guide has provided a comprehensive framework for the electrochemical characterization of this compound. By understanding the principles behind the chosen techniques and following the detailed protocols, researchers can obtain reliable and insightful data on the redox properties, energy levels, and interfacial charge transfer dynamics of this important organic semiconductor. The information garnered from these studies is crucial for the rational design and optimization of high-performance organic electronic devices.

References

thermal stability and degradation of 4,4'-Didodecyl-2,2'-bithiophene

An In-depth Technical Guide to the Thermal Stability and Degradation of 4,4'-Didodecyl-2,2'-bithiophene and Related Alkylated Thiophene Systems

Foreword for the Research Professional

The study of conjugated organic materials, particularly thiophene-based oligomers and polymers, is a cornerstone of modern organic electronics. Their application in fields ranging from organic photovoltaics (OPVs) to field-effect transistors (OFETs) is predicated on their electronic properties, processability, and, critically, their stability under operational and processing stresses. Thermal stability is a paramount concern, as it dictates the upper limits of processing temperatures and the long-term reliability of devices.

This technical guide addresses the thermal stability and degradation of this compound. Direct, comprehensive studies on this specific molecule are not abundant in publicly accessible literature. Therefore, to provide a thorough and scientifically grounded analysis, this document adopts a holistic approach. We will build a foundational understanding by examining closely related and well-studied analogues, such as poly(3-alkylthiophenes) and other substituted bithiophenes. By synthesizing data from these systems, we can construct a robust and predictive model for the thermal behavior of this compound. This guide is structured to provide researchers, scientists, and drug development professionals with the fundamental principles, experimental methodologies, and critical insights necessary to understand and predict the thermal characteristics of this important class of materials.

Part 1: The Structural Basis of Thermal Stability in Alkylated Bithiophenes

The intrinsic thermal stability of a thiophene-based molecule is governed by the strength of the bonds within its aromatic rings and the intermolecular forces that dictate its solid-state packing. The introduction of long alkyl chains, such as the dodecyl groups in this compound, profoundly influences these properties.

The Role of Alkyl Side Chains:

Long, flexible alkyl side chains are primarily introduced to enhance the solubility and processability of conjugated polymers and oligomers.[1] However, this functional advantage comes with a trade-off in thermal stability. The C-C and C-H bonds within the dodecyl chains are significantly weaker than the C-S and C=C bonds of the aromatic thiophene rings. Consequently, the thermal degradation of such molecules is typically initiated by the scission of these aliphatic side chains.[2][3]

Studies on various poly(3-alkylthiophenes) (P3ATs) have consistently shown that the degradation process occurs in two main stages:

-

Side-Chain Degradation: At lower temperatures, the initial weight loss observed in thermogravimetric analysis (TGA) corresponds to the breaking of the alkyl side chains.[2][3]

-

Backbone Degradation: At significantly higher temperatures, the conjugated bithiophene backbone itself begins to decompose.[2][4]

The length of the alkyl chain also plays a crucial role. While enhancing solubility, longer chains can disrupt the π-π stacking of the conjugated backbones, which may influence overall material stability.[5][6]

Impact of Substitution Pattern:

The position of the alkyl substituent on the thiophene ring is also a critical design parameter. In the case of this compound, the dodecyl groups are at the 4 and 4' positions. Research comparing polymers derived from 4,4'-dialkyl-2,2'-bithiophenes with those from 3-alkylthiophenes suggests that the 4,4' substitution can lead to better stereoregularity in the resulting polymers.[7] This enhanced structural order can influence packing and, by extension, thermal properties.

Part 2: Key Analytical Techniques for Thermal Analysis

To experimentally assess the thermal stability of materials like this compound, two primary techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It is the definitive method for determining decomposition temperatures. A typical TGA experiment provides a thermogram, a plot of mass versus temperature, from which several key parameters can be extracted:

-

T_onset : The initial decomposition temperature, where significant mass loss begins.

-

T_d5 or T_d10 : The temperature at which 5% or 10% mass loss has occurred, often used as a standard metric for thermal stability.[3][9]

-

Residual Mass : The percentage of mass remaining at the end of the experiment, which can indicate the formation of stable char.

The choice of atmosphere (inert, e.g., nitrogen or argon, versus oxidative, e.g., air) is critical, as the degradation mechanisms can differ substantially.[8][10]

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions where heat is either absorbed (endothermic) or released (exothermic). For a semi-crystalline material like this compound, DSC can identify:

-

Melting Temperature (T_m) : The temperature at which the material transitions from a solid to a liquid. A melting point of 56-60 °C has been reported for the precursor, 5,5′-Dibromo-4,4′-didodecyl-2,2′-bithiophene.[11]

-

Crystallization Temperature (T_c) : The temperature at which the material crystallizes upon cooling from the melt.

-

Glass Transition Temperature (T_g) : The temperature at which an amorphous solid transitions from a rigid to a more rubbery state.

These transitions are crucial for understanding the material's processing window and solid-state morphology.[6]

Part 3: Proposed Thermal Degradation Pathways

Based on the extensive literature on polythiophenes and related materials, a multi-stage degradation mechanism can be proposed for this compound.

Stage 1: Side-Chain Scission (Lower Temperature Regime)

When heated, the dodecyl chains are the most likely point of initial degradation. This can occur through random chain scission, where the C-C bonds within the alkyl chain break, leading to the formation of volatile, smaller hydrocarbon fragments.[12] This process accounts for the initial mass loss observed in TGA thermograms of similar long-chain substituted thiophenes.[2][3]

Stage 2: Backbone Degradation (Higher Temperature Regime)

Following or concurrent with the loss of the side chains, the more robust bithiophene core will begin to degrade at higher temperatures. This involves the cleavage of the bonds within the aromatic rings and the C-S bonds.[4] The ultimate products would be carbonaceous char and various sulfur-containing volatile compounds.

Oxidative Degradation:

In the presence of air or oxygen, the degradation process is often accelerated and occurs at lower temperatures.[13] The sulfur atom in the thiophene ring is susceptible to oxidation, which can disrupt the aromaticity and weaken the ring structure, leading to easier decomposition.[14][15] This can result in the formation of sulfoxides or sulfones, which are less thermally stable.[14]

Visualizing Degradation: A Proposed Pathway

The following diagram illustrates the likely sequence of thermal degradation for this compound.

Caption: Proposed multi-stage thermal degradation pathway.

Part 4: Experimental Protocols for Thermal Characterization

To ensure reproducible and reliable data, standardized experimental protocols are essential.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and thermal stability profile.

Methodology:

-

Sample Preparation: Ensure the this compound sample is dry and free of residual solvent. Place 3-5 mg of the powder into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Tare the balance.

-

Select the desired atmosphere: high-purity nitrogen (for inert analysis) or dry air (for oxidative analysis). Set the purge gas flow rate to a constant value, typically 20-50 mL/min.[10]

-

-

Thermal Program:

-

Data Analysis:

-

Plot the sample weight (%) as a function of temperature.

-

Determine the onset temperature of decomposition (T_onset) using the tangent method.

-

Identify the temperatures for 5% and 10% weight loss (T_d5, T_d10).

-

Note the percentage of residual mass at the final temperature.

-

Visualizing the TGA Workflow

Caption: Standard experimental workflow for TGA.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and crystallization points.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heat: Equilibrate at a low temperature (e.g., 0 °C). Ramp the temperature at 10 °C/min to a temperature well above the expected melting point (e.g., 150 °C). This step removes the sample's prior thermal history.

-

Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature. This allows for the observation of the crystallization peak (T_c).

-

Second Heat: Ramp the temperature again at 10 °C/min to the maximum temperature. Data from this second heating scan is typically used for analysis to ensure a consistent thermal state.

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature.

-

Identify endothermic peaks (melting, T_m) and exothermic peaks (crystallization, T_c).

-

Determine the glass transition (T_g) as a step change in the baseline, if present.

-

Part 5: Comparative Data Analysis

| Compound/Polymer | T_d (5% weight loss) | Atmosphere | Key Observations | Reference |

| P(3-DDT-co-2,2'-BT) | ~350-400 °C | Nitrogen | Thermal stability is influenced by the monomer ratio. | [2] |

| Poly(3-dodecylthiophene) (P3DDT) | < 350 °C | Nitrogen | Lower thermal stability attributed to the degradation of alkyl side chains. | [2] |

| Thiophene-Isoindigo Copolymers | > 380 °C | Not Specified | First degradation step is attributed to side-chain breakup. | [3] |

| Poly(3-octyldodecyl)thiophene (P3ODT) | 424 °C | Not Specified | Branched side chains can enhance thermal stability. | [16] |

| Polythiophene (undoped) | ~370-480 °C (Isothermal) | Air | Degradation follows a two-step process: dopant loss (if present) and backbone degradation. | [4] |

Table 1: Thermal Decomposition Data for Related Thiophene-Based Materials.

Interpretation and Prediction:

From the data in Table 1, several key insights emerge:

-

The presence of long alkyl chains, such as dodecyl groups, generally leads to an initial degradation event below 400 °C, corresponding to side-chain loss.[2][3]

-

The polythiophene backbone itself is quite stable, with degradation occurring at much higher temperatures, often above 500 °C.[2]

-

Copolymers incorporating the 2,2'-bithiophene unit exhibit good thermal stability.[2]

Based on these points, it is reasonable to predict that This compound will exhibit a multi-stage decomposition profile. The initial weight loss (T_d5) in an inert atmosphere is likely to occur in the range of 350-420 °C , driven by the scission of the two dodecyl chains. The central 2,2'-bithiophene core would be expected to remain stable until much higher temperatures (>500 °C).

Conclusion

This technical guide provides a comprehensive framework for understanding the thermal stability and degradation of this compound. By synthesizing information from closely related alkylated thiophenes and polythiophenes, we have established the fundamental principles governing its thermal behavior. The primary degradation pathway is a two-stage process initiated by the thermal scission of the dodecyl side chains, followed by the decomposition of the aromatic bithiophene core at higher temperatures. The presence of oxygen is expected to accelerate this degradation.

The detailed experimental protocols for TGA and DSC provided herein serve as a self-validating system for researchers to precisely characterize this molecule and other novel thiophene-based materials. While this guide offers a robust, scientifically-grounded prediction of its thermal properties, direct experimental investigation is the necessary next step to confirm these findings and fully unlock the potential of this compound in advanced applications.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives of [1]benzothieno[3,2-b]benzothiophene - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aminer.org [aminer.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 11. 5,5 -Dibromo-4,4 -didodecyl-2,2 -bithiophene 97 753470-95-0 [sigmaaldrich.com]

- 12. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. femaflavor.org [femaflavor.org]

- 15. real.mtak.hu [real.mtak.hu]

- 16. Electrical and thermoelectric properties of a poly(3-(2-octyldodecyl)thiophene)/poly(3-octylthiophene)/2,3,5,6-tetrafluoro-7,7′,8,8′-tetracyanoquinodi ... - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00223K [pubs.rsc.org]

crystal structure and polymorphism of 4,4'-Didodecyl-2,2'-bithiophene

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 4,4'-Didodecyl-2,2'-bithiophene

Abstract

This compound is a key building block in the synthesis of advanced organic electronic materials. Its performance in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) is intrinsically linked to its solid-state morphology. This guide provides a comprehensive overview of the anticipated crystallographic features and polymorphic behavior of this molecule. While a definitive single-crystal structure is not yet publicly available, this document outlines the foundational principles and experimental workflows required to elucidate its solid-state characteristics. We delve into the expected influence of the long alkyl chains on crystal packing, detail robust experimental protocols for polymorph screening and characterization, and provide a framework for interpreting the resulting data. This guide is intended for researchers, materials scientists, and professionals in drug development who are engaged in the design and characterization of novel organic functional materials.

Introduction: The Imperative of Solid-State Characterization

The molecular structure of this compound, with its electron-rich bithiophene core and long, flexible dodecyl side chains, imparts a unique combination of electronic properties and solution processability. The latter is crucial for the fabrication of large-area, flexible electronic devices. However, the transition from a disordered state in solution to a highly ordered solid state during device fabrication is a critical step that dictates the final performance. The precise arrangement of molecules in the crystal lattice, or crystal packing, governs key parameters such as charge carrier mobility and exciton diffusion length.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with conformational flexibility. Each polymorph possesses a distinct crystal structure and, consequently, different physical properties, including melting point, solubility, and, most importantly for this class of materials, electronic characteristics. Therefore, a thorough understanding and control of the are not merely academic exercises but essential prerequisites for optimizing and ensuring the reproducibility of device performance.

Anticipated Polymorphism in this compound

The conformational flexibility of the dodecyl chains is expected to be a primary driver of polymorphism in this compound. Studies on other long-chain substituted aromatic systems have demonstrated that the alkyl chain length significantly influences solid-state conformation and packing.[1][2][3][4][5] The interplay between the π-π stacking interactions of the bithiophene cores and the van der Waals interactions of the interdigitating alkyl chains can lead to various stable and metastable crystalline arrangements.

Furthermore, the potential for different torsional angles between the two thiophene rings adds another layer of conformational complexity. It is plausible that different crystallization conditions (e.g., solvent polarity, temperature, rate of crystallization) could trap different molecular conformations, leading to the formation of distinct polymorphs.[6] One might anticipate the existence of polymorphs with varying degrees of alkyl chain ordering and different arrangements of the bithiophene units, such as herringbone or lamellar structures.

Experimental Workflow for Polymorph Screening and Structural Elucidation

A systematic approach is necessary to identify and characterize the potential polymorphs of this compound. The following experimental workflow provides a robust framework for such an investigation.

Polymorph Screening

The goal of a polymorph screen is to explore a wide range of crystallization conditions to maximize the chances of discovering all accessible crystalline forms.

Protocol for Solution-Based Crystallization:

-

Solvent Selection: Prepare saturated solutions of this compound in a diverse range of solvents (e.g., toluene, chloroform, tetrahydrofuran, hexane, ethyl acetate) at a slightly elevated temperature.

-

Slow Evaporation: Allow the solutions to evaporate slowly at different temperatures (e.g., room temperature, 4 °C).

-

Slow Cooling: Cool the saturated solutions at various rates to induce crystallization.

-

Vapor Diffusion: Place a solution of the compound in a vial and place this vial inside a larger sealed container with a solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility and inducing crystallization.

-

Solid Product Analysis: Collect the resulting crystals and analyze them using Powder X-Ray Diffraction (PXRD) to identify different crystalline forms based on their unique diffraction patterns.

Structural Characterization

Once different polymorphs have been identified, their structures and properties must be thoroughly characterized.

Protocol for Single-Crystal X-Ray Diffraction (SCXRD): [7][8]

-

Crystal Selection: Identify high-quality single crystals of each polymorph under a microscope. The ideal crystals should be well-formed with smooth faces and no visible defects.

-

Mounting: Mount a selected crystal on a goniometer head.

-

Data Collection: Place the goniometer on the diffractometer and cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage. Collect a series of diffraction images as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or other algorithms to obtain an initial model of the molecule's position and orientation in the unit cell. Refine this model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.

Protocol for Thermal Analysis (DSC): [9][10]

-

Sample Preparation: Accurately weigh a small amount (2-5 mg) of each polymorphic form into an aluminum DSC pan and seal it.

-

Heating Program: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting events and potentially exothermic or endothermic peaks at lower temperatures corresponding to solid-solid phase transitions between polymorphs. The enthalpy of these transitions can also be quantified.

Data Presentation and Interpretation

The data obtained from the characterization experiments should be presented in a clear and standardized format to allow for easy comparison between polymorphs.

Table 1: Example of Crystallographic Data Summary

| Parameter | Polymorph I | Polymorph II |

| Chemical Formula | C32H54S2 | C32H54S2 |

| Formula Weight | 502.90 | 502.90 |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P21/c | P-1 |

| a (Å) | ... | ... |

| b (Å) | ... | ... |

| c (Å) | ... | ... |

| α (°) | 90 | ... |

| β (°) | ... | ... |

| γ (°) | 90 | ... |

| Volume (ų) | ... | ... |

| Z | 4 | 2 |

| Calculated Density (g/cm³) | ... | ... |

| R-factor (%) | ... | ... |

Note: The values in this table are hypothetical and serve as a template.

Interpreting the DSC data is crucial for understanding the thermodynamic relationships between polymorphs. For instance, according to Ostwald's rule of stages, the first form to crystallize from a melt or solution is often a metastable polymorph, which may then transform into a more stable form.

Conclusion

While the definitive crystal structure of this compound remains to be reported in the public domain, this guide provides a comprehensive framework for its investigation. The principles of conformational polymorphism driven by flexible side chains are well-established, and the experimental workflows detailed herein represent the state-of-the-art in solid-state characterization. By employing a systematic approach to polymorph screening and leveraging powerful analytical techniques such as SCXRD and DSC, researchers can gain a deep understanding of the solid-state landscape of this important organic semiconductor. This knowledge is paramount for the rational design of materials and the fabrication of high-performance, reliable organic electronic devices.

References

- 1. Effect of Alkyl Chain Length and Linker Atom on the Crystal Packing in 6,12-Dialkoxy- and 6,12-Dialkylsulfanyl-Benzo[1,2‑b:4,5‑b′]bis[b]benzothiophenes [escholarship.org]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Item - Effect of alkyl chain length and linker atom on the crystal packing in 6,12-dialkoxy- and 6,12-dialkylsulfanyl-benzo[1,2-b:4,5-bâ]bis[b]benzothiophenes - Loughborough University - Figshare [repository.lboro.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mkuniversity.ac.in [mkuniversity.ac.in]

- 8. mdpi.com [mdpi.com]

- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pepolska.pl [pepolska.pl]

An In-depth Technical Guide to the Frontier Molecular Orbital Energy Levels of 4,4'-Didodecyl-2,2'-bithiophene

Foreword: Understanding the Core of Organic Semiconductors

In the landscape of organic electronics, the performance of materials is fundamentally governed by their electronic structure. At the heart of this structure are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals dictate a material's ability to donate or accept electrons, its optical absorption properties, and its stability, thereby defining its utility in applications ranging from organic field-effect transistors (OFETs) to organic photovoltaics (OPVs).

This guide provides a detailed examination of the HOMO and LUMO energy levels of 4,4'-Didodecyl-2,2'-bithiophene , a key building block in the synthesis of advanced semiconducting polymers. While direct, peer-reviewed experimental data for this specific monomer is not extensively published, this document, in the spirit of applied science, synthesizes data from its corresponding polymer, closely related analogues, and computational studies to provide a robust and scientifically grounded understanding. We will delve into the causality behind experimental methodologies, ensuring that each protocol is presented as a self-validating system for trustworthy and reproducible results.

The Molecule: this compound

This compound is an oligothiophene derivative characterized by a bithiophene core functionalized with two dodecyl (C12H25) chains at the 4 and 4' positions. The bithiophene core provides the conjugated π-system essential for charge transport, while the long alkyl chains are crucial for enhancing solubility in organic solvents. This solubility is a paramount requirement for solution-based processing techniques like spin-coating and printing, which are central to the low-cost fabrication of large-area organic electronic devices.

The placement of alkyl chains at the 4,4' positions, as opposed to the more common 3,3' positions, influences the steric interactions between adjacent monomer units in a resulting polymer, which can affect the planarity of the polymer backbone and, consequently, its electronic properties.

Caption: Molecular structure of this compound.

Theoretical Framework: The Significance of HOMO & LUMO

The HOMO and LUMO are the frontier orbitals involved in chemical reactivity and electronic transitions.

-

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. Its energy level corresponds to the ionization potential – the energy required to remove an electron. In the context of p-type organic semiconductors, a higher HOMO level (less negative) facilitates hole injection and transport. It is analogous to the valence band in inorganic semiconductors.

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. Its energy level relates to the electron affinity – the energy released when an electron is added. For n-type semiconductors, a lower LUMO level (more negative) is desirable for electron injection and transport. It is analogous to the conduction band.[1]

-

HOMO-LUMO Gap (Eg): The energy difference between the HOMO and LUMO levels is the electrochemical band gap. This value is fundamentally linked to the optical band gap, which determines the wavelength of light a molecule can absorb. A smaller gap generally leads to absorption at longer wavelengths (red-shifted).[2]

For applications in organic solar cells, the relative energy levels of the donor and acceptor materials are critical. Efficient charge separation at the donor-acceptor interface requires that the LUMO of the donor be higher than the LUMO of the acceptor, and the HOMO of the donor be higher than the HOMO of the acceptor.[3]

Experimental Determination of Frontier Orbital Energies

A combination of electrochemical and optical spectroscopy techniques is employed to experimentally determine the HOMO and LUMO energy levels. This dual approach provides a cross-validated and more complete picture of the material's electronic structure.

Cyclic Voltammetry (CV) for HOMO & LUMO Level Estimation

Cyclic voltammetry is a powerful electrochemical technique that probes the oxidation and reduction potentials of a molecule.[4] These potentials are directly related to the HOMO and LUMO energy levels.

Causality Behind the Protocol: The core principle is that removing an electron from the HOMO (oxidation) or adding an electron to the LUMO (reduction) requires a specific amount of electrochemical energy. By measuring the potential at which these events occur (the onset potentials), we can calculate the orbital energies relative to the vacuum level. The use of an internal standard like the Ferrocene/Ferrocenium (Fc/Fc+) redox couple is critical. Ferrocene has a well-defined and stable oxidation potential, and its energy level relative to a vacuum is known (-4.8 eV below vacuum).[5] By measuring our sample's potentials against this internal standard, we create a calibrated system that is independent of variations in the reference electrode, ensuring inter-laboratory reproducibility.

Detailed Experimental Protocol:

-

Preparation of the Electrolyte Solution:

-

Dissolve a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), in an anhydrous, degassed electrochemical solvent (e.g., acetonitrile or dichloromethane) to a concentration of 0.1 M. The electrolyte is essential to ensure conductivity and minimize solution resistance.

-

Purge the solution with an inert gas (e.g., Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

-

Sample Preparation:

-

Dissolve a small amount (1-5 mM) of this compound in the prepared electrolyte solution.

-

Alternatively, for solid-state measurements (often done for polymers), a thin film of the material can be drop-cast or spin-coated onto the working electrode and allowed to dry completely.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell:

-

Working Electrode: A glassy carbon or platinum disk electrode.

-

Reference Electrode: A standard Ag/AgCl or a silver wire pseudo-reference electrode.

-

Counter Electrode: A platinum wire or foil.

-

-

Ensure the electrodes are clean and polished before use. Immerse the electrodes in the sample solution. Maintain a gentle, positive pressure of inert gas over the solution throughout the experiment.

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Perform a cyclic voltammogram by scanning the potential. For oxidation, scan from a potential where no reaction occurs (e.g., 0 V) to a more positive potential until the oxidation peak is observed, and then reverse the scan.

-

Record the CV at a scan rate of 50-100 mV/s.

-

-

Calibration with Ferrocene:

-

After recording the sample's CV, add a small amount of ferrocene to the same solution and record another CV.

-

Determine the half-wave potential of the Fc/Fc+ couple (E½ = (Epa + Epc)/2).

-

-

Data Analysis and Calculation:

-

Identify the onset potential of the first oxidation wave (E_ox^onset) from the sample's voltammogram. This is determined by finding the intersection of the tangent to the rising portion of the oxidation peak with the baseline current.

-

Similarly, identify the onset of the reduction wave (E_red^onset) if it is accessible within the solvent's electrochemical window.

-

Calculate the HOMO and LUMO energy levels using the following empirical equations:[6][7]

-

E_HOMO (eV) = - [E_ox^onset (vs Fc/Fc+) + 4.8]

-

E_LUMO (eV) = - [E_red^onset (vs Fc/Fc+) + 4.8]

-

Where E_ox^onset (vs Fc/Fc+) = E_ox^onset (vs Ag/AgCl) - E½ (Fc/Fc+ vs Ag/AgCl).

-

-

UV-Visible (UV-Vis) Spectroscopy for Optical Band Gap (Eg) Determination

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The onset of the lowest energy absorption band corresponds to the energy required to promote an electron from the HOMO to the LUMO, providing the optical band gap.

Causality Behind the Protocol: According to quantum mechanics, a molecule can only absorb photons with energy that matches the difference between two of its electronic states. The lowest energy absorption corresponds to the HOMO-LUMO transition. By identifying the wavelength at the absorption edge (λ_onset), we can calculate the energy of this transition using the Planck-Einstein relation (E = hc/λ). This provides a direct measure of the optical band gap, which is closely related to the electrochemical HOMO-LUMO gap.

Detailed Experimental Protocol:

-

Sample Preparation:

-

Dissolve a small amount of this compound in a UV-transparent solvent (e.g., chloroform, THF, or hexane) to a dilute concentration (~10^-5 M). The solution should be clear and free of particulates.

-

Alternatively, prepare a thin film on a quartz substrate by spin-coating or drop-casting from a more concentrated solution.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams to correct for solvent absorption and instrumental response.

-

-

Data Acquisition:

-

Replace the reference cuvette with the sample cuvette.

-

Scan a range of wavelengths, typically from 800 nm down to 250 nm, to record the absorption spectrum.

-

-

Data Analysis and Calculation:

-

Plot the absorbance versus wavelength (nm).

-

Identify the absorption onset wavelength (λ_onset), which is the point at the low-energy edge of the absorption spectrum where the absorbance begins to rise from the baseline. This can be determined by finding the intersection of the tangent of the absorption edge with the x-axis.

-

Calculate the optical band gap (E_g^opt) using the formula:

-

E_g^opt (eV) = 1240 / λ_onset (nm)

-

-

Estimated Energy Levels of this compound

As previously noted, specific experimental data for the this compound monomer is scarce in the readily accessible literature. However, by synthesizing information from its polymer and related compounds, we can establish reliable estimates.

| Parameter | Estimated Value | Method of Determination / Rationale |

| HOMO Level | ~ -5.3 eV | Estimated from the oxidation onset (~0.5 V vs Fc/Fc+) observed for polymers of 4,4'-dialkyl-2,2'-bithiophenes. Monomer oxidation potentials are typically slightly higher than their corresponding polymers. |

| Optical Band Gap (E_g^opt) | ~ 3.2 eV | Based on the absorption maximum of ~384 nm for poly(this compound).[1] The monomer is expected to have a slightly blue-shifted absorption and thus a wider band gap than the polymer due to shorter conjugation length. |

| LUMO Level | ~ -2.1 eV | Calculated using the relationship: E_LUMO = E_HOMO + E_g^opt. This is a common and accepted method when a direct reduction potential is not experimentally accessible. |

Note on Trustworthiness: These values are expert estimations grounded in published data for structurally analogous materials. They serve as a scientifically sound starting point for designing experiments and materials for organic electronic devices.

Computational Modeling: A Predictive Approach

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure of molecules.[7] It can provide valuable insights into HOMO/LUMO energies and geometries before a molecule is ever synthesized, guiding rational material design.

Methodology Overview:

-

Functional and Basis Set: Calculations are typically performed using a hybrid functional like B3LYP with a basis set such as 6-31G(d). The choice of functional and basis set represents a trade-off between computational cost and accuracy.

-

Geometry Optimization: The first step is to find the lowest energy (most stable) conformation of the molecule.

-

Orbital Energy Calculation: Once the geometry is optimized, a single-point energy calculation is performed to determine the energies of the molecular orbitals, including the HOMO and LUMO.

Computational studies on unsubstituted 2,2'-bithiophene show a HOMO-LUMO gap of approximately 4.0 eV.[8] The addition of electron-donating alkyl chains at the 4,4' positions is expected to raise the HOMO level and slightly raise the LUMO level, leading to a modest reduction in the overall band gap, which is consistent with our experimentally-derived estimates.

Caption: Workflow for experimental determination of HOMO/LUMO energy levels.

Conclusion and Outlook